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Compound of Interest

Compound Name: PI5P4K-|A-IN-2

Cat. No.: B15137984

For researchers in drug discovery and cell signaling, PI5SP4Ks-IN-2 has emerged as a potent
and highly selective inhibitor of the gamma isoform of Phosphatidylinositol 5-Phosphate 4-
Kinase (P15P4KYy), with significantly lower activity against the alpha and beta isoforms. This
selectivity provides a valuable tool for dissecting the specific roles of PI5SP4KYy in cellular
pathways.

P15P4Ks-IN-2, also known as compound 40, exhibits a clear preference for PI5P4Ky, as
demonstrated by in vitro biochemical assays. The inhibitor shows a pIC50 value of 6.2 for
PI5P4KYy, while its activity against PI5P4Ka and PI5SP4K} is significantly lower, with pIC50
values of less than 4.3 and 4.6, respectively.[1][2] This translates to a dissociation constant (Ki)
of 68 nM for PI5SP4KYy, with negligible binding to PI5SP4Kf3 (Ki >30,000 nM)[1].

Quantitative Comparison of PI5SP4Ks-IN-2 Activity
Against PI5P4K Isoforms

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15137984?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC9154051/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9891700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9154051/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Target Isoform pIC50 IC50 Ki

PI5P4Ka <4.3 > 50 uM Not Determined
PI5P4K[ <4.6 > 25 uM > 30,000 nM
PI5P4Ky 6.2 630 nM 68 nM

Data sourced from
MedchemExpress and
TargetMol product
datasheets,
referencing Boffey
HK, et al. (2022).[1][2]
[3]

Experimental Protocols

The selectivity of PI5P4Ks-IN-2 was determined using established biochemical assays, as
detailed in Boffey HK, et al. (2022).[3][4]

Biochemical Kinase Assays:

The inhibitory activity of PI5SP4Ks-IN-2 against the different PISP4K isoforms was quantified
using an ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of
ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's
potency.

e Recombinant Enzymes: Full-length human PI5P4Ka, PISP4Kf3, and PI5SP4Ky were used.
e Substrate: Phosphatidylinositol 5-phosphate (PI1(5)P) was used as the lipid substrate.

o ATP Concentration: The concentration of ATP was kept at or near the Km for each enzyme to
ensure accurate determination of IC50 values.

« Inhibitor Concentration: PI5P4Ks-IN-2 was tested across a range of concentrations to
generate a dose-response curve.
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o Detection: The ADP-Glo™ reagent was added to terminate the kinase reaction and convert
the generated ADP into a luminescent signal. The light output was measured using a plate
reader.

o Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-
parameter logistic equation.

Binding Affinity Determination (Ki):

The binding affinity (Ki) of PI5SP4Ks-IN-2 for PISP4Ky and PI5P4K[3 was determined using
commercially available binding assays|[3]. These assays typically involve a competition
experiment where the inhibitor competes with a known high-affinity ligand for binding to the
kinase.

Experimental Workflow for Determining Inhibitor
Selectivity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15137984#pi5p4k-a-in-2-selectivity-against-pi5p4k-
beta-and-gamma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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